molecular formula C21H20N2 B11524411 2-[(Z)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)methyl]quinoline

2-[(Z)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)methyl]quinoline

Cat. No.: B11524411
M. Wt: 300.4 g/mol
InChI Key: QZROXBDCBHHFLR-MOSHPQCFSA-N
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Description

2-{[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]METHYL}QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]METHYL}QUINOLINE can be achieved through several synthetic routes. One common method involves the condensation of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline with quinoline-2-carbaldehyde under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields. Additionally, solvent-free conditions and the use of recyclable catalysts are being investigated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-{[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]METHYL}QUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]METHYL}QUINOLINE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]METHYL}QUINOLINE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2

Molecular Weight

300.4 g/mol

IUPAC Name

2-[(Z)-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]quinoline

InChI

InChI=1S/C21H20N2/c1-21(2)14-16-8-3-5-9-18(16)20(23-21)13-17-12-11-15-7-4-6-10-19(15)22-17/h3-13,23H,14H2,1-2H3/b20-13-

InChI Key

QZROXBDCBHHFLR-MOSHPQCFSA-N

Isomeric SMILES

CC1(CC2=CC=CC=C2/C(=C/C3=NC4=CC=CC=C4C=C3)/N1)C

Canonical SMILES

CC1(CC2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C=C3)N1)C

Origin of Product

United States

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